8-Benzyl-2-chloroquinoline-3-carbaldehyde
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Overview
Description
8-Benzyl-2-chloroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C17H12ClNO and its molecular weight is 281.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemistry
8-Benzyl-2-chloroquinoline-3-carbaldehyde and related analogs have been studied for their synthesis and chemistry. Hamama et al. (2018) reviewed the synthesis of quinoline ring systems and the reactions used to construct fused or binary quinoline-cord heterocyclic systems, highlighting the significance of these compounds in synthetic applications and biological evaluations (Hamama et al., 2018).
Interaction with Other Compounds
Volovnenko et al. (2009) investigated the interaction of 2-chloroquinoline-3-carbaldehydes with heteroaryl acetonitriles. Their study showed the formation of condensation products and cyclic ionic compounds under certain conditions (Volovnenko et al., 2009).
Synthesis and Reactions
A review by Abdel-Wahab and Khidre (2012) covered the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, emphasizing its applications in the synthesis of biologically important compounds (Abdel-Wahab & Khidre, 2012).
Biological Activity
Ghanei et al. (2016) focused on the biological importance of 2-chloroquinoline-3-carbaldehydes, examining their potential as inhibitors of human AKT1, an enzyme implicated in cancer complications. Their research synthesized and evaluated derivatives of these compounds (Ghanei et al., 2016).
DNA Binding and Antimicrobial Properties
Lamani et al. (2008) synthesized derivatives of 2-chloroquinoline-3-carbaldehyde and studied their interaction with DNA, as well as their antimicrobial activities. This study highlighted the potential of these compounds as antimicrobial agents (Lamani et al., 2008).
Environmental Friendliness in Synthesis
Fu et al. (2014) described a method for preparing functionalized benzo[b][1,8]naphthyridine derivatives using 2-chloroquinoline-3-carbaldehyde, highlighting the environmental friendliness and good yields of this synthesis method (Fu et al., 2014).
Future Directions
The future directions for research on 8-Benzyl-2-chloroquinoline-3-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and potential applications. The recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest that these compounds have potential for the development of new heterocyclic organic compounds .
Properties
IUPAC Name |
8-benzyl-2-chloroquinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-17-15(11-20)10-14-8-4-7-13(16(14)19-17)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZJNNVBWUGFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC3=CC(=C(N=C32)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.